molecular formula C26H25N3 B186163 1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] CAS No. 133890-75-2

1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]

Cat. No.: B186163
CAS No.: 133890-75-2
M. Wt: 379.5 g/mol
InChI Key: UPFSCGHWUOJKCH-UHFFFAOYSA-N
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Description

1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] is a complex organic compound with the molecular formula C26H25N3 and a molecular weight of 379.5 g/mol. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, creating a three-dimensional configuration. The compound’s structure includes an indole moiety, a quinoline ring, and a piperidine ring, making it a significant molecule in the field of organic chemistry.

Preparation Methods

The synthesis of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . This intermediate can then undergo further cyclization and functionalization to form the desired spiro compound. Industrial production methods may involve the use of metal catalysts, such as molybdenum, to facilitate the cyclization of N-vinylindoles and skatoles, leading to the formation of the spiro structure .

Chemical Reactions Analysis

1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or quinoline rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active agent, with studies indicating its use in anticancer and antimicrobial therapies . The unique spiro structure of the compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Mechanism of Action

The mechanism of action of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context, but they often include signaling pathways related to cell growth and proliferation.

Comparison with Similar Compounds

1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be compared to other spiro compounds, such as spirooxindoles and spiroindolines. These compounds share the spiro structure but differ in the specific rings and functional groups attached. The unique combination of indole, quinoline, and piperidine rings in 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] sets it apart from other spiro compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

1'-benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3/c1-2-8-19(9-3-1)18-29-16-14-26(15-17-29)24-20-10-4-6-12-22(20)27-25(24)21-11-5-7-13-23(21)28-26/h1-13,27-28H,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFSCGHWUOJKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C4=CC=CC=C4N2)NC5=CC=CC=C53)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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